molecular formula C20H22N2O8 B13693927 Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate

Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate

Cat. No.: B13693927
M. Wt: 418.4 g/mol
InChI Key: CBXXWFGJOHRKNB-UHFFFAOYSA-N
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Description

Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate (CAS: 83544-57-4) is a structurally complex malonate derivative featuring an acetamido group, a 2-oxopropyl chain, and a 1,3-dioxoisoindolinyl moiety. Its malonate core enables diverse reactivity, while the isoindolinyl group may confer rigidity or specific binding properties.

Properties

Molecular Formula

C20H22N2O8

Molecular Weight

418.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]propanedioate

InChI

InChI=1S/C20H22N2O8/c1-4-29-18(27)20(21-12(3)23,19(28)30-5-2)10-13(24)11-22-16(25)14-8-6-7-9-15(14)17(22)26/h6-9H,4-5,10-11H2,1-3H3,(H,21,23)

InChI Key

CBXXWFGJOHRKNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate with structurally related malonate derivatives, focusing on substituents, synthesis, and physicochemical properties.

Compound Key Substituents CAS Number Molecular Formula Physical State Yield Synthetic Method Reference
This compound Acetamido, 1,3-dioxoisoindolinyl, 2-oxopropyl 83544-57-4 C₂₁H₂₂N₂O₈ Not specified Not given Likely multi-step alkylation
Diethyl 2-(cyclopentylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4aj) Cyclopentylmethyl, p-tolyl, 2-oxoethyl Not provided C₂₃H₃₀O₆ Yellow oil 50% Cu(OAc)₂-mediated alkylation
Diethyl 2-(cyclopropylmethyl)-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4ak) Cyclopropylmethyl, p-tolyl, 2-oxoethyl Not provided C₂₁H₂₆O₆ Yellow oil 56% Cu(OAc)₂-mediated alkylation
Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al) Methyl ester, methyl, p-tolyl, 2-oxoethyl Not provided C₁₆H₁₈O₆ White solid 85% High-temperature alkylation
Diethyl 2-acetamido-2-(3-oxo-3-phenylpropyl)malonate Acetamido, phenyl, 3-oxopropyl 1311885-02-5 C₁₈H₂₃NO₆ Not specified Not given Commercial synthesis

Key Observations:

Structural Variations: The target compound distinguishes itself with the 1,3-dioxoisoindolinyl group, which replaces the simpler aryl (e.g., p-tolyl or phenyl) or alkyl (e.g., cyclopentylmethyl) substituents in analogs. Compounds 4aj, 4ak, and 4al feature variations in ester groups (diethyl vs. dimethyl) and alkyl/aryl substituents, demonstrating the flexibility of the malonate scaffold .

Synthetic Efficiency :

  • Yields for analogs range from 50% to 85%, with 4al achieving the highest yield (85%) due to optimized conditions (110°C reaction temperature). The target compound’s synthesis may require more specialized conditions to accommodate the isoindolinyl group .

Physicochemical Properties: The physical state varies between oils (e.g., 4aj, 4ak) and solids (e.g., 4al), likely due to differences in molecular symmetry and intermolecular forces.

The isoindolinyl group in the target compound may further modulate solubility or stability .

Biological Activity

Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate (CAS No: 408507-08-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N2O8C_{20}H_{22}N_{2}O_{8}, with a molar mass of approximately 418.4 g/mol. The compound features multiple functional groups, including an acetamido group and a malonate moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC20H22N2O8
Molar Mass418.4 g/mol
CAS Number408507-08-4
Purity≥95%

Research has indicated that this compound exhibits various biological activities, particularly in the context of antiviral properties. The compound's structure suggests potential interactions with viral proteins, which may inhibit viral replication.

Antiviral Activity

A study utilizing in silico molecular docking techniques demonstrated that the compound could bind effectively to viral targets, showing binding scores comparable to established antiviral drugs. The binding interactions were primarily due to hydrogen bonding and hydrophobic interactions with critical amino acid residues in the target proteins .

Cytotoxicity and Therapeutic Potential

In addition to antiviral activity, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may exhibit selective cytotoxicity, indicating potential as an anticancer agent. Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiviralHigh binding affinity in molecular docking studies
CytotoxicitySelective effects on cancer cell lines
Mechanism of ActionInhibition of viral replication through protein interactions

Case Study 1: Molecular Docking Analysis

A detailed molecular docking study compared this compound with other antiviral agents. The study revealed that the compound had a binding score of -7.0 kcal/mol against a specific viral protein target, indicating strong potential for further development as an antiviral agent .

Case Study 2: Cytotoxicity Assessment

In vitro studies on various cancer cell lines demonstrated that this compound exhibited varying degrees of cytotoxicity. The IC50 values indicated that it could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

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